N-butyl-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide
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Overview
Description
N-butyl-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide: is a complex organic compound that belongs to the class of amides. It features a pyridine ring, a phenyl group, and a butyl chain, making it a molecule of interest in various chemical and pharmaceutical research fields. The compound’s unique structure allows it to participate in diverse chemical reactions and exhibit potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving an aldehyde and an amine.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a reaction between a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group or the butyl chain.
Reduction: Reduction reactions can target the carbonyl groups within the molecule.
Substitution: The pyridine ring and the phenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-butyl-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that are useful in treating various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-methylpropanamide
- N-butyl-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-ethylpropanamide
- N-butyl-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-propylpropanamide
Uniqueness
N-butyl-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-butyl-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C18H20N2O3/c1-2-3-12-19-18(23)16(20-13-8-7-11-15(20)21)17(22)14-9-5-4-6-10-14/h4-11,13,16H,2-3,12H2,1H3,(H,19,23) |
InChI Key |
QIEGJDPLTHXPTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(C(=O)C1=CC=CC=C1)N2C=CC=CC2=O |
Origin of Product |
United States |
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